

2-Chloro-6-(trifluoromethyl)phenol IUPAC name and structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-6-(trifluoromethyl)phenol

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An In-Depth Technical Guide to **2-Chloro-6-(trifluoromethyl)phenol**: A Core Synthon in Modern Chemistry

Executive Summary: **2-Chloro-6-(trifluoromethyl)phenol** is a halogenated and trifluoromethylated aromatic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a hydroxyl group for derivatization, a chlorine atom as a potential leaving group or electronic modulator, and a trifluoromethyl group to enhance metabolic stability and binding affinity, makes it a highly valuable synthetic building block. This guide provides a comprehensive overview of its nomenclature, physicochemical properties, a validated synthesis strategy, key chemical reactivities, and its strategic importance in drug discovery and development, alongside essential safety and handling protocols.

Chemical Identity and Nomenclature

2-Chloro-6-(trifluoromethyl)phenol is systematically identified by the International Union of Pure and Applied Chemistry (IUPAC) as **2-chloro-6-(trifluoromethyl)phenol**.^[1] The structure consists of a phenol backbone with a chlorine atom and a trifluoromethyl group positioned ortho to the hydroxyl substituent. This precise arrangement is critical to its chemical behavior and utility.

The compound's identity is unequivocally confirmed by its Chemical Abstracts Service (CAS) registry number: 106877-36-5.^[2]

Table 1: Compound Identifiers

| Identifier | Value | Source |
|-------------------|--|-------------------|
| IUPAC Name | 2-chloro-6-(trifluoromethyl)phenol | PubChem[1] |
| CAS Number | 106877-36-5 | ChemScene[2] |
| Molecular Formula | C ₇ H ₄ ClF ₃ O | PubChem[1] |
| Molecular Weight | 196.55 g/mol | PubChem[1] |
| SMILES | <chem>C1=CC(=C(C(=C1)Cl)O)C(F)(F)F</chem> | PubChem[1] |

| InChI | InChI=1S/C7H4ClF3O/c8-5-3-1-2-4(6(5)12)7(9,10,11)/h1-3,12H | PubChem[1] |

Physicochemical and Computed Properties

While extensive experimental data for this specific isomer is not broadly published, its key properties can be understood through computed data and supplier specifications. These properties are fundamental for designing reaction conditions, purification strategies, and formulation studies.

Table 2: Physicochemical and Computed Properties

| Property | Value | Notes |
|---------------------------------------|-------------------------------|---|
| Physical Form | Solid | Based on supplier data. |
| Purity | ≥98% | Commercially available specification. [2] |
| Storage Conditions | -20°C, under inert atmosphere | Recommended for maintaining stability. [2] |
| XLogP3 | 3.3 | A computed value indicating high lipophilicity. [1] |
| Topological Polar Surface Area (TPSA) | 20.2 Å ² | Computed value. [2] |
| Hydrogen Bond Donor Count | 1 | From the hydroxyl group. [2] |

| Hydrogen Bond Acceptor Count | 1 | From the hydroxyl oxygen.[\[2\]](#) |

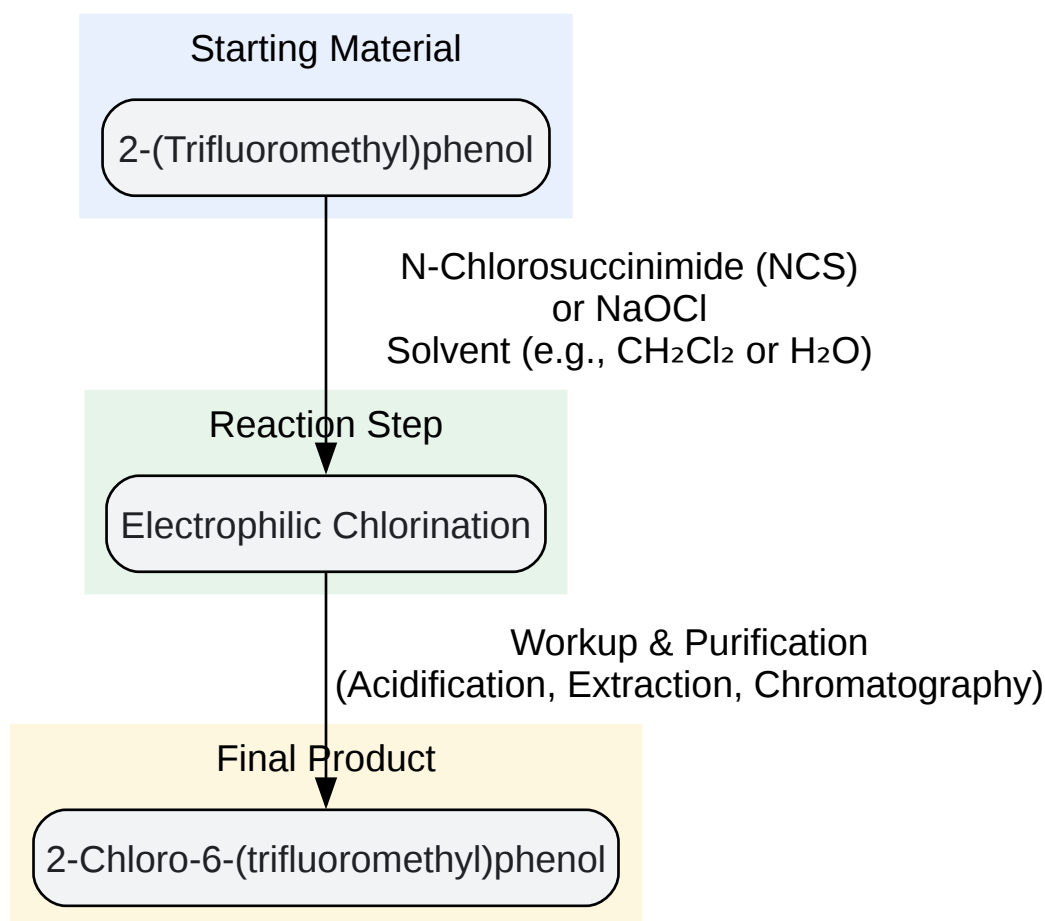
The high lipophilicity, suggested by the XLogP3 value, is a direct consequence of the trifluoromethyl and chloro substituents. This property is often sought after in drug design to improve membrane permeability.

Synthesis and Manufacturing Pathway

The synthesis of **2-Chloro-6-(trifluoromethyl)phenol** is logically achieved via the electrophilic chlorination of its precursor, 2-(trifluoromethyl)phenol. This strategy leverages the activating, ortho-para directing effect of the hydroxyl group to install the chlorine atom at the desired C6 position.

Plausible Synthetic Route: Electrophilic Chlorination

A robust and scalable method for this transformation involves the use of a mild chlorinating agent like N-Chlorosuccinimide (NCS) or sodium hypochlorite, which are well-documented for the selective chlorination of phenols.[\[3\]](#)[\[4\]](#)



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Caption: Synthetic workflow for **2-Chloro-6-(trifluoromethyl)phenol**.

Detailed Experimental Protocol (Exemplary)

The following protocol is based on established methodologies for the ortho-chlorination of substituted phenols.[3][4]

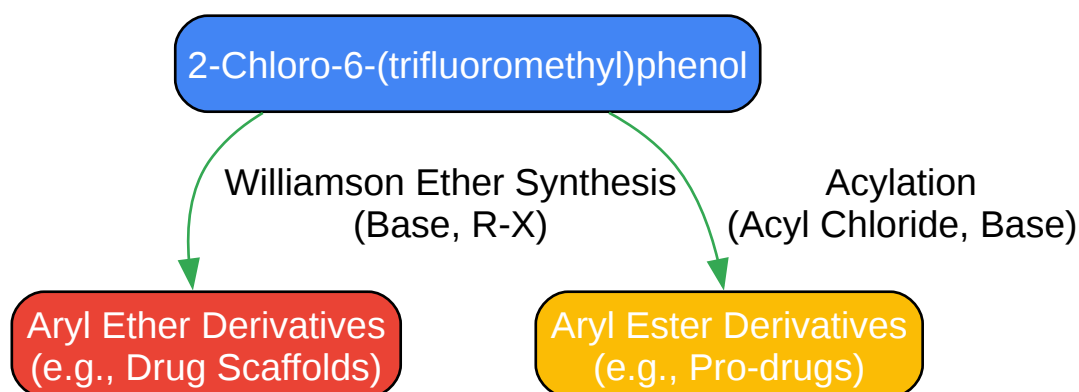
- Vessel Preparation: To a dry, inerted reaction vessel, add 2-(trifluoromethyl)phenol (1.0 eq).
- Dissolution: Dissolve the starting material in a suitable solvent, such as dichloromethane (CH₂Cl₂) or acetonitrile. The choice of solvent is critical; non-polar aprotic solvents are preferred for NCS-based chlorinations to avoid side reactions.

- **Cooling:** Cool the solution to 0-5°C using an ice bath. This is crucial to control the reaction's exothermicity and minimize the formation of dichlorinated byproducts.
- **Reagent Addition:** Slowly add N-Chlorosuccinimide (NCS) (1.0-1.1 eq) portion-wise over 30-60 minutes, ensuring the internal temperature remains below 10°C. The succinimide byproduct will precipitate as the reaction proceeds.
- **Reaction Monitoring:** Allow the reaction to stir at room temperature for 2-4 hours. Progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
- **Workup:** Upon completion, filter the reaction mixture to remove the succinimide byproduct. Wash the filtrate with water, followed by a brine solution.
- **Isolation and Purification:** Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The resulting crude product is then purified, typically by flash column chromatography on silica gel, to yield the pure **2-Chloro-6-(trifluoromethyl)phenol**.

Chemical Reactivity and Applications in Drug Development

The synthetic utility of **2-Chloro-6-(trifluoromethyl)phenol** stems from the distinct reactivity of its functional groups.

- **Hydroxyl Group:** The phenolic proton is acidic and readily undergoes deprotonation with a base to form a phenoxide. This nucleophilic phenoxide is the key intermediate for Williamson ether synthesis (O-alkylation) and Schotten-Baumann reactions (O-acylation), allowing for the facile construction of ether and ester linkages common in drug molecules.^[5]
- **Aromatic Ring:** The ring is moderately deactivated due to the electron-withdrawing effects of the -Cl and -CF₃ groups. However, the powerful activating effect of the hydroxyl group still allows for further electrophilic aromatic substitution, although conditions may need to be harsher than for phenol itself.^[5]



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Caption: Key derivatization pathways for the title compound.

The Strategic Role of the Trifluoromethyl Group

The trifluoromethyl ($-\text{CF}_3$) group is a privileged moiety in modern medicinal chemistry.[6] Its incorporation into drug candidates, often via building blocks like **2-Chloro-6-(trifluoromethyl)phenol**, confers several advantages:

- **Metabolic Stability:** The carbon-fluorine bond is exceptionally strong, making the $-\text{CF}_3$ group resistant to oxidative metabolism by cytochrome P450 enzymes. This can significantly increase a drug's half-life.[7]
- **Lipophilicity:** The $-\text{CF}_3$ group increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach its biological target.[8]
- **Binding Affinity:** Fluorine can act as a hydrogen bond acceptor, and the $-\text{CF}_3$ group can engage in favorable dipole-dipole or multipolar interactions within a protein's binding pocket, thereby increasing the potency of the drug.[8]

Due to these benefits, trifluoromethyl-containing aromatic structures are found in a wide range of FDA-approved drugs and are key components in the synthesis of advanced agrochemicals like herbicides and fungicides.[9][10]

Safety, Handling, and Toxicology

Specific toxicological data for **2-Chloro-6-(trifluoromethyl)phenol** is not extensively documented. However, based on data from structurally similar halogenated and trifluoromethylated phenols, stringent safety precautions are warranted.[\[11\]](#)[\[12\]](#)[\[13\]](#)

GHS Hazard Classification (Anticipated):

- Acute Toxicity: Likely harmful if swallowed, inhaled, or in contact with skin.[\[13\]](#)
- Skin Corrosion/Irritation: Expected to cause skin irritation or severe burns.[\[12\]](#)
- Eye Damage/Irritation: Expected to cause serious eye irritation or damage.[\[13\]](#)

Recommended Handling Procedures:

- Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[\[12\]](#)
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[\[13\]](#)
 - Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use.[\[13\]](#)
 - Skin and Body Protection: Wear a lab coat and, if handling large quantities, a chemical-resistant apron or suit.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[\[11\]](#)
- Disposal: Dispose of waste in accordance with local, regional, and national hazardous waste regulations. Do not allow the material to enter drains or waterways.[\[11\]](#)

Conclusion

2-Chloro-6-(trifluoromethyl)phenol is more than a simple chemical; it is an enabling tool for innovation in the life sciences. Its well-defined structure provides a reliable platform for synthetic chemists to introduce the critically important trifluoromethylphenyl moiety into

complex molecular architectures. By understanding its synthesis, reactivity, and the strategic value of its functional groups, researchers can effectively leverage this compound to design next-generation pharmaceuticals and agrochemicals with enhanced efficacy, stability, and safety profiles.

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References

- 1. 2-Chloro-6-(trifluoromethyl)phenol | C₇H₄ClF₃O | CID 15919089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 2-Chloro-4-(trifluoromethyl)phenol | 35852-58-5 | Benchchem [benchchem.com]
- 5. Phenol - Wikipedia [en.wikipedia.org]
- 6. jelsciences.com [jelsciences.com]
- 7. nbinno.com [nbinno.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. aaronchem.com [aaronchem.com]
- To cite this document: BenchChem. [2-Chloro-6-(trifluoromethyl)phenol IUPAC name and structure]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b019304#2-chloro-6-trifluoromethyl-phenol-iupac-name-and-structure]

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